MDL-29951
Descripción
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) is a synthetic indole derivative with a molecular formula of C₁₂H₉Cl₂NO₄ and a molecular weight of 302.11 g/mol . It features a dichloro-substituted indole core with a carboxyethyl side chain at position 3 and a carboxylic acid group at position 2. This compound has been extensively studied for its dual pharmacological roles:
- Agonism of the orphan G protein-coupled receptor GPR17, implicated in inflammatory and neurodegenerative diseases .
- Antagonism of the glycine site of the NMDA receptor, though this activity is secondary to its FBPase inhibition .
Its mechanism of FBPase inhibition is distinct from competitive inhibitors, as it binds to the AMP allosteric site, disrupting enzyme activity without competing with the substrate . Structural studies via X-ray crystallography confirm this binding mode, highlighting the importance of the dichloro and carboxyethyl groups for interaction with the AMP site .
Propiedades
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-63-6 | |
| Record name | Mdl-29951 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Métodos De Preparación
Fischer Indole Synthesis for Indole Backbone Formation
The indole core of MDL-29951 is typically constructed via the Fischer indole synthesis, a method widely employed for indole derivatives. Starting with 3,5-dichloroaniline , condensation with ethyl pyruvate under acidic conditions (e.g., methanesulfonic acid in methanol) yields the ethyl ester of 4,6-dichloroindole-2-carboxylic acid. Key parameters include:
Table 1: Optimization of Fischer Indole Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Catalyst | Methanesulfonic acid | 78 | >95% |
| Solvent | Methanol | 65 | 92% |
| Reaction Temperature | 80°C | 72 | 94% |
| Reaction Time | 6 hours | 68 | 93% |
The reaction proceeds via cyclization of the phenylhydrazone intermediate, with electron-withdrawing chloro substituents at positions 4 and 6 accelerating aromatization.
Vilsmeier–Haack Formylation for Position 3 Functionalization
Introduction of the formyl group at position 3 is achieved through the Vilsmeier–Haack reaction, utilizing phosphoryl chloride (POCl₃) and N-methylformanilide in dichloromethane. This step generates 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester , a pivotal intermediate for subsequent elongation of the C3 side chain.
Critical Considerations :
- Excess POCl₃ (1.5 equivalents) ensures complete formylation.
- Temperature control (<0°C during reagent addition) minimizes side reactions.
- Post-reaction quenching with ice-water precipitates the intermediate, yielding 85–90% purity before recrystallization.
Side Chain Elaboration: Introducing the 3-(2-Carboxyethyl) Group
Wittig Reaction for Alkene Formation
The formyl group undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to install the α,β-unsaturated ester moiety. Conducted in anhydrous THF at reflux (66°C), this step produces 4,6-dichloro-3-(2-carbethoxyvinyl)-1H-indole-2-carboxylic acid ethyl ester with 70–75% yield.
Mechanistic Insight :
- The ylide attacks the formyl carbon, forming a betaine intermediate that eliminates triphenylphosphine oxide.
- Stereoselectivity favors the trans-alkene due to steric hindrance between the indole ring and phosphorane.
Catalytic Hydrogenation for Saturation
Hydrogenation of the α,β-unsaturated ester using 10% Pd/C in ethanol at 40 psi H₂ saturates the double bond, yielding 4,6-dichloro-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid ethyl ester . Key metrics include:
Table 2: Hydrogenation Optimization
| Catalyst Loading | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 30 | 12 | 65 |
| 10% Pd/C | 40 | 8 | 88 |
| 10% Pd/C | 50 | 6 | 85 |
Excessive pressure (>50 psi) promotes over-reduction of the indole ring, necessitating careful monitoring.
Saponification for Carboxylic Acid Liberation
Base-mediated hydrolysis (e.g., NaOH in ethanol/water, 70°C) cleaves the ethyl esters, affording the final product. Neutralization with HCl precipitates this compound, which is purified via recrystallization from acetic acid.
Table 3: Saponification Efficiency
| Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol/Water (3:1) | 70 | 92 |
| LiOH | THF/Water (2:1) | 60 | 88 |
| KOH | Methanol/Water (4:1) | 80 | 85 |
Alternative Synthetic Routes and Comparative Analysis
Michael Addition Approach
An alternative pathway involves Michael addition of ethyl acrylate to a preformed indole-3-carbaldehyde intermediate. Using L-proline as an organocatalyst in DMF at 25°C, this method achieves 68% yield but requires stringent exclusion of moisture.
Advantages :
- Avoids transition-metal catalysts.
- Enables stereocontrol at C3.
Limitations :
- Lower yield compared to Wittig-hydrogenation sequences.
- Scalability challenges due to extended reaction times (24–48 hours).
Reductive Amination Strategy
Condensation of 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester with ethyl 3-aminopropanoate, followed by NaBH₄ reduction, introduces the 3-(2-carboxyethyl) group. While feasible, this route suffers from competing imine hydrolysis, limiting yields to 55–60%.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
Table 4: Catalyst Impact on Process Economics
| Catalyst | Cost ($/kg) | Recyclability | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | 12,000 | 3 cycles | 88 |
| Organocatalysts | 8,500 | Single-use | 68 |
| Ni Nanoparticles | 4,200 | 5 cycles | 75 |
Nickel-based catalysts offer cost advantages but require higher pressures (100 psi H₂), increasing infrastructure costs.
Análisis De Reacciones Químicas
MDL-29951 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores comunes para producir formas reducidas del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Allosteric Inhibition of Enzymes
MDL-29951 has been identified as an allosteric inhibitor of fructose 1,6-bisphosphatase. This enzyme plays a crucial role in gluconeogenesis and is a target for regulating glucose metabolism. The compound binds to the AMP regulatory site, providing a novel approach to enzyme inhibition that could lead to new therapeutic strategies for metabolic disorders .
Glycine Site Antagonism
The compound acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in synaptic plasticity and memory function, making this compound a candidate for research into treatments for neurological conditions such as Alzheimer's disease and schizophrenia .
Structural Activity Relationship Studies
Research has shown that modifications to the indole structure of this compound can impact its potency and selectivity for various biological targets. For instance, derivatives with specific substitutions at the 4 and 6 positions have demonstrated varying degrees of agonistic activity at the GPR17 receptor, which is implicated in inflammatory responses .
Table 1: Potency of this compound Derivatives
| Compound Name | Substitution | EC50 (nM) | Activity Type |
|---|---|---|---|
| PSB-1737 | 6-Phenoxy | 270 | Agonist |
| PSB-18422 | 4-Fluoro-6-bromo | 27.9 | Agonist |
| PSB-18484 | 4-Fluoro-6-iodo | 32.1 | Agonist |
| PSB-1767 | 4-Chloro-6-hexyloxy | 67.0 | Partial Agonist |
Case Study 1: Neurological Disorders
A study investigated the role of this compound in modulating NMDA receptor activity in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Metabolic Regulation
In another study focusing on metabolic pathways, this compound was shown to significantly reduce blood glucose levels in diabetic rat models by inhibiting fructose 1,6-bisphosphatase activity. This finding highlights its potential utility in developing treatments for diabetes and obesity-related conditions .
Mecanismo De Acción
MDL-29951 ejerce sus efectos antagonizando el sitio de unión de glicina de los receptores N-metil-D-aspartato. Esta inhibición previene la activación de estos receptores, que son cruciales para la plasticidad sináptica y la formación de memoria . Además, this compound actúa como un agonista para el receptor acoplado a proteína G 17, influyendo en varias vías de señalización involucradas en las respuestas celulares . Los objetivos moleculares incluyen el sitio de unión de glicina en los receptores N-metil-D-aspartato y el receptor acoplado a proteína G 17, que están involucrados en las vías de señalización neurológica y celular .
Comparación Con Compuestos Similares
FBPase Inhibitors
MDL-29951 belongs to the class of noncompetitive FBPase inhibitors, which also includes benzimidazole, thiazole, and purine derivatives. Key comparators are listed below:
Key Insights :
GPR17 Agonists
This compound is a moderate GPR17 agonist (EC₅₀ ~1–10 µM), with structural derivatives explored for improved potency:
Key Insights :
- The carboxyethyl side chain in this compound is critical for GPR17 activation, while GV150526A’s anilino group enhances potency but shifts activity toward NMDA antagonism .
Key Insights :
- Chlorine substituents increase metabolic stability but may elevate toxicity risks, as seen in this compound’s dichloro groups versus unsubstituted indole-2-CA .
Actividad Biológica
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL-29951, is a compound of significant interest due to its various biological activities. This article reviews its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
This compound has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. It binds at the AMP regulatory site, which has implications for metabolic regulation and potential treatment strategies for metabolic disorders . Additionally, it acts as an antagonist at the glycine site of the NMDA receptor, influencing neurotransmission and neuroprotection .
GPR17 Agonism
The compound has also been characterized as a moderately potent agonist of the orphan receptor GPR17, which is implicated in inflammatory responses. Research indicates that modifications to the indole structure can enhance its agonistic activity towards GPR17, making it a candidate for developing anti-inflammatory therapeutics .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural features. Studies have shown that:
- Substitutions at specific positions on the indole ring can drastically alter potency. For instance, large lipophilic groups at the 6-position are well tolerated, while substitutions at the 1-, 5-, or 7-positions are detrimental to activity.
- Compounds such as PSB-18422 (4-fluoro-6-bromo derivative) exhibit an EC50 of 27.9 nM, highlighting the importance of structural optimization in enhancing receptor affinity .
Inhibitory Activity Against HIV-1 Integrase
Recent studies have explored derivatives of indole-2-carboxylic acid that inhibit HIV-1 integrase. These derivatives demonstrated significant inhibitory effects with IC50 values ranging from 0.13 to 6.85 μM, showcasing their potential in antiviral drug development . The binding interactions were characterized by metal-chelating properties and hydrophobic interactions with viral components.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on optimizing the structure of this compound derivatives to enhance their biological activity:
- GPR17 Targeting : A study identified that certain substitutions could improve selectivity and potency for GPR17, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antiviral Activity : Research into indole derivatives revealed promising results against HIV-1 integrase, indicating that further structural modifications could yield compounds with enhanced antiviral properties .
- Metabolic Regulation : The compound's role as an allosteric inhibitor of fructose 1,6-bisphosphatase opens avenues for metabolic disease treatments by modulating gluconeogenesis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
